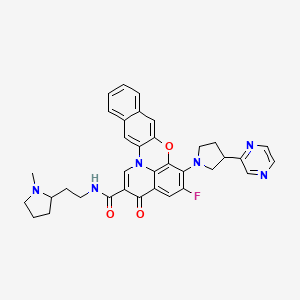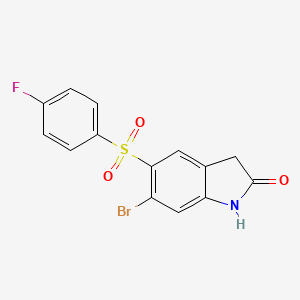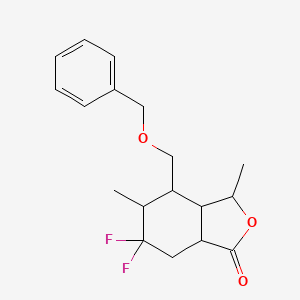![molecular formula C10H6ClFN4O2 B14789453 3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14789453.png)
3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid is a synthetic organic compound characterized by the presence of a tetrazole ring, a chloro-fluoro substituted phenyl ring, and an acrylic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the click chemistry approach to tetrazoles, which involves the reaction of azides with alkynes under copper-catalyzed conditions. The chloro-fluoro substituted phenyl ring can be introduced through electrophilic aromatic substitution reactions. Finally, the acrylic acid moiety is added via a Knoevenagel condensation reaction, using malonic acid derivatives and aldehydes under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Amino or thiol-substituted derivatives
Aplicaciones Científicas De Investigación
3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid is largely influenced by the presence of the tetrazole ring. Tetrazoles are known to act as bioisosteres of carboxylic acids, allowing them to interact with biological targets in a similar manner. The compound’s planar structure and electron-donating and electron-withdrawing properties facilitate receptor-ligand interactions, making it effective in various biological applications .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[3-Chloro-2-fluoro-6-(1H-tetrazol-1-yl)phenyl]acrylic acid
- 5-Chloro-2-(1H-tetrazol-1-yl)phenylprop-2-enoyl
- Imidazole-containing compounds
Uniqueness
3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid stands out due to its specific combination of a tetrazole ring, chloro-fluoro substituted phenyl ring, and acrylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H6ClFN4O2 |
|---|---|
Peso molecular |
268.63 g/mol |
Nombre IUPAC |
3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6ClFN4O2/c11-7-2-3-8(16-5-13-14-15-16)6(10(7)12)1-4-9(17)18/h1-5H,(H,17,18) |
Clave InChI |
YSAIHMUQKYDLSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1N2C=NN=N2)C=CC(=O)O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14789391.png)

![methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate](/img/structure/B14789410.png)

![5-(4-Hydroxy-3-nitrophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14789441.png)




![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14789458.png)


![(5R,10R,14R)-15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14789466.png)
